2-[4-(Methylthio)phenoxy]ethylamine
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Overview
Description
2-[4-(Methylthio)phenoxy]ethylamine is an organic compound with the molecular formula C9H13NOS. It is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an ethylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-[4-(Methylthio)phenoxy]ethylamine typically involves the reaction of 4-(methylthio)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(Methylthio)phenoxy]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
2-[4-(Methylthio)phenoxy]ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylthio)phenoxy]ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy and ethylamine groups allow it to bind to certain receptors or enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[4-(Methylthio)phenoxy]ethylamine can be compared with other similar compounds such as:
- 2-(4-Methylsulfanylphenoxy)ethanamine
- 2-(4-Methylthiophenoxy)ethylamine These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of the methylthio group at different positions or the substitution of other functional groups can significantly alter their properties and applications .
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCIKNPWDQZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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